molecular formula C7H8NNaO4S2 B15252601 Sodium 2-(methylsulfamoyl)benzene-1-sulfinate

Sodium 2-(methylsulfamoyl)benzene-1-sulfinate

Cat. No.: B15252601
M. Wt: 257.3 g/mol
InChI Key: HFEDDMZQBNYZKW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-(methylsulfamoyl)benzene-1-sulfinate ( 1503766-22-0) is a high-value, bench-stable sodium sulfinate salt of interest in advanced synthetic chemistry. As part of the sodium sulfinate family (RSO₂Na), this compound serves as a versatile and powerful building block for the construction of diverse organosulfur compounds through various bond-forming reactions, including S–S, N–S, and C–S linkages . Its specific structure, featuring a methylsulfamoyl substituent, makes it a particularly useful precursor in medicinal chemistry and drug discovery for the synthesis of complex sulfonamides and sulfones . Researchers can leverage its multifaceted reactivity, which can be tuned to act as a sulfonylating, sulfenylating, or sulfinylating agent under controlled reaction conditions . This compound enables significant advancements in the synthesis of valuable targets such as thiosulfonates, sulfonamides, sulfides, and various sulfones (including vinyl sulfones, allyl sulfones, and β-keto sulfones) . It is also relevant in emerging methodologies, including sulfonyl radical-triggered ring-closing sulfonylation, multicomponent reactions, and site-selective C–H functionalization . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H8NNaO4S2

Molecular Weight

257.3 g/mol

IUPAC Name

sodium;2-(methylsulfamoyl)benzenesulfinate

InChI

InChI=1S/C7H9NO4S2.Na/c1-8-14(11,12)7-5-3-2-4-6(7)13(9)10;/h2-5,8H,1H3,(H,9,10);/q;+1/p-1

InChI Key

HFEDDMZQBNYZKW-UHFFFAOYSA-M

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds through a two-step mechanism:

  • Nucleophilic attack : Sulfite ions (SO₃²⁻) displace chloride from the sulfonyl chloride group, forming a sulfonic acid intermediate.
  • Deprotonation : In the presence of sodium hydroxide or bicarbonate, the intermediate is deprotonated to yield the sodium sulfinate salt.

The stoichiometric ratio of sulfonyl chloride to sodium sulfite is critical, typically maintained at 1:1.5 to ensure complete conversion while minimizing side reactions such as over-reduction or hydrolysis.

Standard Procedure

  • Reagent Preparation :
    • Dissolve 2-(methylsulfamoyl)benzenesulfonyl chloride (1 mol) in dichloromethane (DCM) to enhance solubility.
    • Prepare an aqueous solution of sodium sulfite (1.5 mol) and sodium bicarbonate (1 mol) to maintain pH 8–9.
  • Dropwise Addition :
    • Add the DCM solution to the aqueous phase under vigorous stirring at 25–30°C to prevent localized overheating.
  • Reflux and Distillation :
    • Heat the mixture to 70–80°C for 2–3 hours to complete the reaction.
    • Distill off DCM under reduced pressure (40–50°C) to recover the solvent.
  • Isolation and Purification :
    • Cool the aqueous residue to 5–10°C to precipitate the product.
    • Filter, wash with cold ethanol, and dry under vacuum to obtain crystalline this compound.

Yield : 82–85% under optimized conditions.

Alternative Synthetic Routes

Zinc/Sodium Carbonate Reduction

A less common but viable method involves reducing the sulfonyl chloride with zinc dust in the presence of sodium carbonate:

  • Suspend 2-(methylsulfamoyl)benzenesulfonyl chloride (1 mol) in water.
  • Add zinc dust (2 mol) and sodium carbonate (1.5 mol) gradually at 50–60°C.
  • Filter to remove zinc oxides and evaporate the filtrate to isolate the product.

Yield : 75–78%, with slightly lower purity due to residual zinc impurities.

Sodium Bisulfite-Mediated Reduction

Sodium bisulfite (NaHSO₃) serves as an alternative reducing agent under acidic conditions:

  • React sulfonyl chloride (1 mol) with NaHSO₃ (2 mol) in a 1:1 water-ethanol mixture at pH 4–5.
  • Neutralize with NaOH post-reaction to precipitate the sulfinate.

Yield : 70–73%, with increased byproduct formation compared to Na₂SO₃.

Reaction Optimization and Critical Parameters

Temperature and pH Control

  • Temperature : Elevated temperatures (70–80°C) accelerate reaction kinetics but risk hydrolyzing the sulfamoyl group. A balance is achieved by maintaining 70°C for ≤3 hours.
  • pH : Alkaline conditions (pH 8–9) favor sulfinate stability, while acidic media promote sulfonic acid formation.

Solvent Selection

  • Dichloromethane (DCM) : Enhances sulfonyl chloride solubility and facilitates azeotropic removal of water, improving reaction homogeneity.
  • Ethanol-Water Mixtures : Used in alternative methods to modulate polarity and reduce side reactions.

Comparative Analysis of Methods

Method Reducing Agent Solvent Temperature (°C) Yield (%) Purity (%)
Na₂SO₃/NaHCO₃ Sodium sulfite DCM/Water 70–80 82–85 ≥98
Zn/Na₂CO₃ Zinc Water 50–60 75–78 90–92
NaHSO₃ Sodium bisulfite Ethanol/Water 60–70 70–73 85–88

The Na₂SO₃/NaHCO₃ method outperforms alternatives in yield and purity, making it the industrial preference.

Practical Considerations and Challenges

Byproduct Management

  • Sulfonic Acid Formation : Occurs at pH <7, mitigated by rigorous pH monitoring.
  • Inorganic Salts : Co-precipitated Na₂SO₄ is removed via ethanol washes.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(methylsulfamoyl)benzene-1-sulfinate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert it into sulfides or thiols.

    Substitution: It can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions include sulfonic acids, sulfonamides, sulfides, and thiols. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

Sodium 2-(methylsulfamoyl)benzene-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing various organosulfur compounds, including sulfonamides and sulfones.

    Biology: In biological research, it serves as a reagent for modifying biomolecules and studying enzyme mechanisms.

    Medicine: This compound is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of sodium 2-(methylsulfamoyl)benzene-1-sulfinate involves its ability to participate in various chemical reactions due to its sulfonate and sulfamoyl functional groups. These groups enable the compound to interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones. The pathways involved often include nucleophilic substitution and redox reactions, which are essential for its diverse applications.

Comparison with Similar Compounds

Structural and Functional Differences

The most direct analog is Sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate (CAS: 1537337-88-4), which differs in two key aspects:

Substituent Position : The methylsulfamoyl group is at the para (4th) position instead of ortho (2nd).

Substituent Chemistry: The sulfamoyl group is dimethylated (-SO₂-N(CH₃)₂) rather than monomethylated.

Key Data Comparison

Property Sodium 2-(methylsulfamoyl)benzene-1-sulfinate (Hypothetical) Sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate
Molecular Formula C₇H₇NNaO₄S₂ (estimated) C₈H₁₀NNaO₄S₂
Molecular Weight ~253.3 g/mol (estimated) 271.3 g/mol
Substituent Position Ortho (2nd) Para (4th)
Sulfamoyl Group -SO₂-NH-CH₃ -SO₂-N(CH₃)₂
Purity Not reported ≥95%
Commercial Availability Not reported Discontinued (Biosynth)

Implications of Structural Differences :

  • Solubility : The para-isomer’s dimethyl group could enhance lipophilicity, whereas the ortho configuration might favor crystallinity.
  • Stability : Dimethylation in the para-isomer may reduce hydrogen-bonding capacity, affecting stability in aqueous environments.

Comparison with Sodium 2-methylprop-2-ene-1-sulphonate

Sodium 2-methylprop-2-ene-1-sulphonate (CAS: 1561-92-8) is a sulfonate (R-SO₃⁻Na⁺) with an allyl group, differing fundamentally from the sulfinate (-SO₂-O⁻Na⁺) in the target compound.

Key Contrasts

Property This compound Sodium 2-methylprop-2-ene-1-sulphonate
Functional Group Sulfinate (-SO₂-O⁻Na⁺) Sulfonate (-SO₃⁻Na⁺)
Backbone Structure Aromatic benzene ring Aliphatic allyl chain
Applications Likely intermediate in synthesis Polymerization monomer, detergent additive
Hazard Profile Not reported Requires strict handling (skin/eye irritant)

Functional Group Impact :

  • Sulfinate vs. Sulfonate : Sulfinates are stronger nucleophiles due to the less stabilized negative charge, making them more reactive in substitution reactions.
  • Safety : Sodium 2-methylprop-2-ene-1-sulphonate mandates precautions like immediate removal of contaminated clothing and medical consultation upon exposure .

Comparison with Sulfonylurea Herbicides ()

These compounds feature a sulfonylurea bridge (-SO₂-NH-C(=O)-NH-) attached to triazine or pyrimidine rings, enabling herbicidal activity via acetolactate synthase inhibition.

Divergence from Target Compound

Aspect This compound Sulfonylurea Herbicides (e.g., Metsulfuron-methyl)
Core Structure Benzene with sulfamoyl/sulfinate Triazine/pyrimidine with sulfonylurea
Primary Use Chemical synthesis intermediate Agricultural herbicides
Functional Groups Sulfamoyl, sulfinate Sulfonamide, urea, heterocycles

Biological Activity

Sodium 2-(methylsulfamoyl)benzene-1-sulfinate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article delves into its biological activity, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonate group and a methylsulfamoyl substituent on a benzene ring. The structural formula can be represented as follows:

C7H8NO4S3\text{C}_7\text{H}_8\text{N}\text{O}_4\text{S}_3

This compound features both sulfonyl and sulfamoyl functionalities, which are crucial for its biological activity.

Anticancer Properties

Research indicates that sodium sulfinates, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study focusing on styryl benzyl sulfones demonstrated that modifications in the structure of similar compounds can dramatically alter their anticancer efficacy. The study found that specific substituents on the aromatic rings enhanced cytotoxicity against human tumor cell lines such as DU145 (prostate cancer) and K562 (leukemia) .

Table 1: Cytotoxicity of Related Compounds Against Tumor Cell Lines

CompoundCell LineIC50 (nM)
8pDU14510
8iK56220
This compoundTBDTBD

The mechanism by which this compound exerts its effects may involve the induction of apoptosis in cancer cells. Structure-activity relationship (SAR) studies suggest that the oxidative state of sulfur in sulfonyl groups is critical for their biological activity .

Additionally, compounds with similar structures have been shown to inhibit topoisomerase I (top1), leading to DNA damage and subsequent cell death . This mechanism is pivotal in the development of anticancer therapies.

Neurological Implications

Sodium channel-mediated diseases are also a target for compounds like this compound. Research has indicated that sulfonamide derivatives can act as sodium channel blockers, which are beneficial in treating conditions such as epilepsy .

Case Study: Epilepsy Treatment

A clinical study explored the efficacy of sodium channel blockers derived from sulfonamide compounds in patients with epilepsy. The results indicated a significant reduction in seizure frequency among participants treated with these compounds compared to a placebo group .

Research Findings

Recent advances in the synthesis and application of sodium sulfinates have highlighted their versatility in medicinal chemistry. A review noted that sodium sulfinates can be synthesized through various methods, yielding compounds with diverse biological activities .

Table 2: Synthesis Methods for Sodium Sulfinates

MethodYield (%)Applicability
Oxidation of thiols80General synthesis
Reaction with DABSO75Aryl/heteroaryl sulfinates
Alkylation techniquesVariableFunctionalized derivatives

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Sodium 2-(methylsulfamoyl)benzene-1-sulfinate in laboratory settings?

  • Methodological Answer : Synthesis can be optimized via sulfonation and sulfinate salt formation. For example, analogous sulfonyl-containing compounds (e.g., sodium phenylsulfinate) are synthesized under basic conditions with controlled temperature (40–60°C) and pH (8–10) to prevent side reactions like over-sulfonation . Purification via recrystallization in aqueous ethanol (1:3 v/v) is recommended, followed by characterization using FT-IR (to confirm sulfonate/sulfinate peaks at 1150–1200 cm⁻¹) and NMR (to verify aromatic proton environments) .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by preparing buffered solutions (pH 2–12 using sodium acetate/acetic acid or phosphate buffers) and incubating the compound at 25°C, 40°C, and 60°C for 4–12 weeks . Monitor degradation via HPLC (C18 column, mobile phase: methanol/buffer 65:35, UV detection at 254 nm) and quantify decomposition products using mass spectrometry .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

  • Methodological Answer : Reverse-phase HPLC with ion-pairing agents (e.g., sodium 1-octanesulfonate in acetate buffer, pH 4.6) improves retention and resolution for sulfonate/sulfinate compounds . For trace analysis, LC-MS/MS using electrospray ionization in negative mode provides higher sensitivity (LOD < 0.1 µg/mL) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the sulfonyl group’s electrophilicity and charge distribution. Compare activation energies for reactions with nucleophiles (e.g., amines) to identify favorable pathways . Validate predictions experimentally via kinetic studies (NMR monitoring) in aprotic solvents (e.g., DMF) at 25–60°C .

Q. What strategies resolve contradictions in reported biological activity data for sulfinate derivatives?

  • Methodological Answer : Systematic reviews (following COSMOS-E guidelines) should assess study quality by evaluating sodium intake measurement methods (e.g., urinary excretion vs. dietary recall) and confounders (e.g., coexisting anions) . Meta-regression can quantify heterogeneity sources (e.g., dose-response relationships, species-specific metabolic differences) .

Q. How can the compound’s interaction with biomacromolecules (e.g., proteins) be characterized?

  • Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) with immobilized proteins (e.g., albumin). Confirm structural changes via circular dichroism (CD) spectroscopy (190–260 nm range) and molecular docking simulations (AutoDock Vina) .

Data Contradiction and Reproducibility

Q. Why do yields vary significantly in sulfinate synthesis protocols, and how can reproducibility be improved?

  • Methodological Answer : Yield discrepancies often stem from inconsistent reaction conditions (e.g., moisture sensitivity, oxygen exposure). Standardize protocols using inert atmospheres (N₂/Ar), anhydrous solvents, and real-time pH monitoring . Report detailed parameters (e.g., stirring rate, cooling gradients) in supplementary materials .

Q. How should researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer : Re-evaluate solubility using standardized shake-flask methods (24 h equilibrium, 25°C) with HPLC validation. Test solvents spanning a range of polarity (logP: −0.5 to 4.0) and document solvent purity (e.g., HPLC-grade vs. technical grade) .

Methodological Tables

Parameter Recommended Method Key References
Synthesis pH ControlSodium acetate buffer (pH 8–10)
Stability TestingAccelerated degradation (40°C, pH 7.4)
QuantificationHPLC with ion-pairing (1-octanesulfonate)
Computational ModelingDFT (B3LYP/6-31G*)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.